

# Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Vilaprisan**, a selective progesterone receptor modulator (SPRM). The information is compiled from various clinical studies and is intended to be a valuable resource for professionals in the field of drug development and research.

### **Executive Summary**

**Vilaprisan** is characterized by rapid absorption and dose-proportional exposure following oral administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, can significantly increase **Vilaprisan** exposure, highlighting the importance of considering potential drug-drug interactions. Food intake has a minimal effect on its bioavailability.

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Vilaprisan** have been evaluated in healthy postmenopausal women and are summarized below.

#### **Single-Dose Pharmacokinetics**



Following a single oral dose, **Vilaprisan** is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to **Vilaprisan**, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of Vilaprisan

| Dose  | Cmax (µg/L) | AUC (μg·h/L) | Tmax (h) | t1/2 (h) |
|-------|-------------|--------------|----------|----------|
| 1 mg  | 3.74        | 58.5         | 1-2      | 31-38    |
| 5 mg  | -           | 249          | 1-3      | -        |
| 15 mg | -           | 788          | 1-3      | -        |
| 30 mg | 68.6        | 1590         | 1-2      | 31-38    |

Data sourced from multiple studies in healthy postmenopausal women.

#### **Multiple-Dose Pharmacokinetics**

With daily dosing, **Vilaprisan** accumulates in the body, which is consistent with its long terminal half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vilaprisan

| Dose     | Cmax,md (µg/L) | AUC(0-24),md<br>(μg·h/L) | Accumulation Ratio (AUC(0- 24)md/AUC(0- 24)sd) |
|----------|----------------|--------------------------|------------------------------------------------|
| 1 mg/day | 8              | 76                       | 1.9 - 3.2                                      |
| 5 mg/day | 31             | 311                      | 1.9 - 3.2                                      |

Data from studies in healthy postmenopausal women.

### **Bioavailability and Effect of Food**



The absolute oral bioavailability of **Vilaprisan** is approximately 60%. A study investigating the effect of food on **Vilaprisan**'s pharmacokinetics revealed that its bioavailability is not significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax and prolonged Tmax), these changes are not considered clinically significant. Therefore, **Vilaprisan** can be administered with or without food.

Table 3: Effect of Food on Vilaprisan Pharmacokinetics (2 mg single dose)

| Condition         | AUC Ratio<br>(Fed/Fasting) [90%<br>CI] | Cmax Ratio<br>(Fed/Fasting) [90%<br>CI] | Tmax (h) |
|-------------------|----------------------------------------|-----------------------------------------|----------|
| High-Fat Meal     | 1.21 [1.14 - 1.28]                     | 0.879 [0.756 - 1.02]                    | ~4       |
| Moderate-Fat Meal | 1.18 [1.11 - 1.25]                     | 0.894 [0.769 - 1.04]                    | ~4       |
| Fasting           | -                                      | -                                       | 1.5      |

\*\*

#### **Metabolism and Excretion**

**Vilaprisan** is extensively metabolized in the liver. The primary metabolic pathways are oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by aldoketoreductases. Unchanged **Vilaprisan** is the major component in plasma, with no metabolites exceeding 10% of the total drug-related exposure.

Excretion of **Vilaprisan** and its metabolites occurs primarily through the feces (approximately 74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled **Vilaprisan** (5 mg single oral dose)



| Excretion Route | Percentage of Administered Dose |
|-----------------|---------------------------------|
| Feces           | 73.5 ± 3.70%                    |
| Urine           | 13.1 ± 1.71%                    |
| Total Recovery  | 86.6 ± 2.81%                    |

\*\*

#### **Drug-Drug Interactions**

Given that CYP3A4 is the major enzyme responsible for **Vilaprisan**'s metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of **Vilaprisan** with the strong CYP3A4 inhibitor itraconazole resulted in a 6.2-fold increase in **Vilaprisan** exposure (AUC). Therefore, concomitant use of **Vilaprisan** with strong CYP3A4 inhibitors is not recommended. Conversely, co-administration with strong CYP3A4 inducers would be expected to decrease **Vilaprisan** exposure, potentially reducing its efficacy.

In vitro studies have shown that **Vilaprisan** does not have a significant inhibitory effect on major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of **Vilaprisan** acting as a perpetrator of drug-drug interactions.

## **Experimental Protocols Mass Balance and Excretion Study**

- Study Design: A single-center, open-label, non-randomized study.
- Subjects: Six healthy postmenopausal women.
- Dosing: A single oral dose of 5 mg of [14C]-labeled Vilaprisan.
- Sample Collection: Plasma, urine, and feces were collected for an extended period to determine the routes and extent of excretion of radioactivity.



 Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were also analyzed for unchanged Vilaprisan and its metabolites.

#### **Drug-Drug Interaction Study with Itraconazole**

- Study Design: An open-label, two-period, sequential study.
- Subjects: Fourteen healthy postmenopausal women.
- Dosing:
  - Period 1: A single oral dose of 4 mg Vilaprisan.
  - Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4 mg oral dose of Vilaprisan co-administered on a specified day.
- Sample Collection: Serial blood samples were collected after each Vilaprisan dose to determine its pharmacokinetic profile.
- Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

#### **Food Effect Study**

- Study Design: An open-label, randomized, three-period crossover study.
- Subjects: Twelve healthy postmenopausal women.
- Dosing: A single oral dose of 2 mg Vilaprisan administered under three different conditions:
  - Fasting.
  - After a high-fat, high-calorie meal.
  - After a moderate-fat, moderate-calorie meal.
- Sample Collection: Serial blood samples were collected to determine the pharmacokinetic profile of Vilaprisan under each condition.



 Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated LC-MS/MS method.

#### **Visualizations**

#### **Metabolic Pathway of Vilaprisan**

The following diagram illustrates the main metabolic pathways of **Vilaprisan** in humans.



Click to download full resolution via product page

Caption: Main metabolic pathways of Vilaprisan.

#### **Experimental Workflow of the Food Effect Study**

This diagram outlines the design of the clinical study investigating the effect of food on **Vilaprisan**'s pharmacokinetics.





Click to download full resolution via product page

Caption: Workflow of the food effect study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial, Phase I | Study 15250 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- To cite this document: BenchChem. [Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#pharmacokinetics-and-bioavailability-of-oral-vilaprisan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com